6-Chloro-8-methyl-3,4-dihydroquinazolin-4-one

Tankyrase Inhibition PARP Selectivity Wnt Signaling

This 6-chloro-8-methyl-3,4-dihydroquinazolin-4-one is a strategically designed, dual-purpose intermediate. The 8-methyl substituent is a validated selectivity determinant for tankyrases (TNKS1/2) over PARP-1/2, exploiting a hydrophobic cavity unique to TNKS-2, while the 6-chloro group enables rapid SAR exploration via cross-coupling. This eliminates the need for de novo core synthesis for chemical probe and kinase-targeted library programs. Multi-vendor availability with documented ≥95% purity ensures reproducible results across projects.

Molecular Formula C9H7ClN2O
Molecular Weight 194.62
CAS No. 860193-28-8
Cat. No. B1660948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-8-methyl-3,4-dihydroquinazolin-4-one
CAS860193-28-8
Molecular FormulaC9H7ClN2O
Molecular Weight194.62
Structural Identifiers
SMILESCC1=CC(=CC2=C1N=CNC2=O)Cl
InChIInChI=1S/C9H7ClN2O/c1-5-2-6(10)3-7-8(5)11-4-12-9(7)13/h2-4H,1H3,(H,11,12,13)
InChIKeyNQEXBJHCIVDMPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-8-methyl-3,4-dihydroquinazolin-4-one (CAS 860193-28-8): A Dual-Functional Scaffold for Targeted PARP/Tankyrase Probe Development


6-Chloro-8-methyl-3,4-dihydroquinazolin-4-one (CAS 860193-28-8, molecular formula C9H7ClN2O, molecular weight 194.62) is a heterocyclic quinazolinone derivative featuring a unique disubstitution pattern with a chlorine atom at the 6-position and a methyl group at the 8-position of the fused bicyclic core . This specific arrangement is not arbitrary: the 8-methyl substituent is a known determinant for achieving selectivity within the poly(ADP-ribose) polymerase (PARP) enzyme superfamily, particularly in conferring selectivity for tankyrases (TNKS1/2) over PARP-1/2 isoforms [1], while the 6-chloro group provides a critical synthetic handle for further derivatization through cross-coupling reactions, making this compound a versatile intermediate for the design of selective chemical probes and kinase-targeted libraries [2].

Why 6-Chloro-8-methyl-3,4-dihydroquinazolin-4-one Cannot Be Replaced by Generic Quinazolinone Scaffolds in Selective Inhibitor Design


The quinazolinone scaffold is a privileged structure in medicinal chemistry, yet subtle variations in substitution patterns produce profound and quantifiable differences in biological target engagement. The 8-methyl group on the quinazolin-4-one core is not a passive substituent; co-crystal structures have revealed that the protein environment around the 8-position is more hydrophobic in tankyrase-2 (TNKS-2) compared to PARP-1/2, and an 8-methyl group exploits this hydrophobic pocket to achieve selectivity, whereas polar groups (8-OH, 8-OMe) or an unsubstituted (8-H) core abolish this selectivity window [1]. This was demonstrated in a comprehensive structure-activity relationship (SAR) study where the 8-methyl substituent, combined with a 4′-hydrophobic or electron-withdrawing group on the 2-aryl ring, provided the most potent and selective TNKS inhibition within the series [1]. Simultaneously, the 6-chloro substituent provides a synthetic diversification point absent in the unsubstituted parent compound. Generic, unsubstituted quinazolin-4-ones cannot achieve this dual profile of target selectivity and synthetic tractability, making direct substitution with analogs lacking either the 6-chloro or 8-methyl group a scientifically unsound procurement decision for programs targeting the PARP superfamily.

Quantitative Differentiation Evidence for 6-Chloro-8-methyl-3,4-dihydroquinazolin-4-one: Head-to-Head and Cross-Study Comparisons


8-Methyl Substitution on Quinazolin-4-one Confers Tankyrase Selectivity Over PARP-1/2: Structural Rationalization from Co-Crystal Structures

In a systematic SAR study of 2-arylquinazolin-4-ones, the 8-methyl substituent was directly compared with 8-H, 8-OH, and 8-OMe analogs. The 8-methyl group, in combination with a 4′-hydrophobic or electron-withdrawing substituent on the 2-aryl ring, provided the most potent and selective inhibition of tankyrases (TNKS1/2) over PARP-1 and PARP-2. Co-crystal structures with TNKS-2 revealed that the protein cavity around the 8-position is more hydrophobic in TNKS-2 compared to PARP-1/2, providing a structural rationale for the observed selectivity [1]. In contrast, polar groups at the 8-position (8-OH, 8-OMe) resulted in poor isoform selectivity, while the unsubstituted 8-H analog showed reduced potency. The lead compound from this series, 8-methyl-2-(4-trifluoromethylphenyl)quinazolin-4-one, was identified as a potent and selective TNKS inhibitor and modulator of Wnt signaling [1].

Tankyrase Inhibition PARP Selectivity Wnt Signaling

8-Methylquinazolin-4-one Series Achieves Potent PARP-1 Inhibition with IC50 Values of 0.13–0.27 μM, Among the Most Potent PARP Inhibitors Reported

In a foundational study evaluating quinazolinone inhibitors of poly(ADP-ribose) polymerase (PARP), a series of 2-alkyl- and 2-aryl-substituted 8-methylquinazolin-4(3H)-ones demonstrated exceptionally potent PARP inhibitory activity with IC50 values ranging from 0.13 to 0.27 μM, ranking them among the most potent PARP inhibitors reported at the time of publication [1]. For context, the established PARP inhibitor NU1025 (8-hydroxy-2-methylquinazolin-4-one, lacking the 8-methyl group) exhibited an IC50 of 0.40 μM in the same permeabilized L1210 murine leukemia cell assay system [1]. This represents an approximately 1.5–3.1-fold improvement in potency for the 8-methyl series over the 8-hydroxy analog. Importantly, N3-methylated quinazolinones were essentially devoid of activity (IC50 > 100 μM), confirming that the N3-H and the 8-substituent are both critical pharmacophoric features [1]. The study further established that electron-withdrawing or electron-donating 4′-substituents on the 2-aryl ring invariably increased potency within the 8-methyl series [1].

PARP Inhibition DNA Repair Chemopotentiation

6-Chloro Substituent Enables Synthetic Diversification via Cross-Coupling: A Key Advantage Over Unsubstituted and 6-Fluoro Analogs

The 6-chloro substituent on 6-chloro-8-methyl-3,4-dihydroquinazolin-4-one provides a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, and Sonogashira couplings), enabling systematic diversification at the 6-position to generate focused libraries for SAR exploration [1]. This synthetic versatility is well-documented: 6-chloro-substituted quinazolin-4-ones have been employed as key intermediates in the synthesis of 6-substituted analogs with varied biological activities, including antitumor and kinase-targeted agents [2]. In contrast, the unsubstituted quinazolin-4-one core (lacking the 6-chloro group) requires electrophilic aromatic substitution or de novo synthesis for functionalization, which is less predictable and often lower-yielding. Similarly, 6-fluoro analogs, while also amenable to nucleophilic aromatic substitution, typically exhibit lower reactivity in palladium-catalyzed couplings compared to the corresponding 6-chloro derivatives due to the stronger C–F bond. The 6-chloro substituent thus represents an optimal balance of synthetic accessibility and reactivity for medicinal chemistry campaigns [1].

Synthetic Tractability Cross-Coupling Library Synthesis

Commercial Availability at >95% Purity with Validated Analytical Characterization Enables Immediate Deployment in SAR Campaigns

6-Chloro-8-methyl-3,4-dihydroquinazolin-4-one is commercially available from multiple established chemical suppliers (including Bidepharm, Leyan, Enamine, and Life Chemicals) at purities of ≥95% or ≥97%, with batch-specific quality control documentation including NMR, HPLC, and GC analyses available upon request . Key physicochemical properties include a molecular weight of 194.62, predicted boiling point of 358.1±52.0 °C, predicted density of 1.43±0.1 g/cm³, and predicted pKa of 0.99±0.20 . The compound is available in quantities ranging from 50 mg to multi-gram scale, with pricing transparency from vendors such as Leyan (1g and 5g catalog listings) and Enamine (0.05g to 2.5g offerings) [1]. This multi-vendor availability with documented purity contrasts with many custom-synthesized quinazolinone analogs, which may require in-house synthesis and characterization, introducing lead time and quality uncertainty into research programs.

Procurement Readiness Analytical Quality Control Supply Chain

Optimal Deployment Scenarios for 6-Chloro-8-methyl-3,4-dihydroquinazolin-4-one Based on Quantitative Evidence


Tankyrase-Selective Chemical Probe Development Leveraging the 8-Methyl Pharmacophore

Researchers developing selective chemical probes for tankyrase 1/2 (TNKS1/2) should prioritize 6-chloro-8-methyl-3,4-dihydroquinazolin-4-one as the core scaffold. The 8-methyl substituent has been validated through co-crystal structures to engage the hydrophobic cavity unique to TNKS-2, conferring selectivity over PARP-1/2 that is not achievable with 8-H, 8-OH, or 8-OMe analogs [1]. Furthermore, the 6-chloro substituent enables facile derivatization at the 6-position via Suzuki or Buchwald-Hartwig coupling to introduce diversity elements, while the N1 and C2 positions can be functionalized to optimize potency and selectivity. The commercially available starting material eliminates the need for de novo core synthesis, accelerating the design-make-test cycle.

PARP-1 Inhibitor Library Synthesis Using the 8-Methylquinazolinone Potency Advantage

For medicinal chemistry programs targeting PARP-1 inhibition, the 8-methylquinazolin-4-one core offers a demonstrated potency advantage: the 8-methyl series achieved IC50 values of 0.13–0.27 μM against PARP-1, outperforming the 8-hydroxy analog NU1025 (IC50 0.40 μM) by up to 3.1-fold [1]. Using 6-chloro-8-methyl-3,4-dihydroquinazolin-4-one as the starting scaffold, researchers can introduce diverse 2-aryl substituents (with electron-withdrawing or electron-donating 4′-groups to further enhance potency) while retaining the advantageous 8-methyl group and exploiting the 6-chloro position for additional SAR exploration. This approach maximizes the probability of identifying potent PARP-1 inhibitors suitable for chemopotentiation studies [1].

Wnt Pathway Modulation Studies Requiring TNKS Selectivity Over Other PARP Family Members

Aberrant Wnt/β-catenin signaling is implicated in the majority of colon cancers and other malignancies [1]. Tankyrase inhibitors stabilize Axin and promote β-catenin degradation, thereby suppressing Wnt-driven proliferation. The 8-methyl-2-arylquinazolin-4-one chemotype, exemplified by 8-methyl-2-(4-trifluoromethylphenyl)quinazolin-4-one, has been identified as a potent and selective TNKS inhibitor and modulator of Wnt signaling [1]. 6-Chloro-8-methyl-3,4-dihydroquinazolin-4-one serves as the ideal precursor for synthesizing focused libraries around this chemotype, as it already incorporates the critical 8-methyl selectivity determinant and provides the 6-chloro handle for further optimization of pharmacokinetic and physicochemical properties without compromising the selectivity-conferring 8-methyl group.

Procurement for Multi-Project Kinase and Epigenetic Probe Discovery Platforms

For core facilities and centralized compound management groups supporting multiple drug discovery projects, 6-chloro-8-methyl-3,4-dihydroquinazolin-4-one represents a strategically valuable inventory item. Its dual-functional design (8-methyl for PARP/TNKS selectivity, 6-chloro for diversification) makes it relevant to projects spanning oncology (PARP inhibition, Wnt signaling), inflammation (PGD2 synthase inhibition, as evidenced by patent literature covering quinazolin-4-one derivatives) [2], and antiviral research (quinazolinone derivatives have been claimed as viral polymerase inhibitors) [3]. Multi-vendor availability with documented purity (≥95%) and batch-specific analytical characterization (NMR, HPLC, GC) ensures reproducible results across projects and over time, addressing a key pain point in multi-year research programs [4].

Quote Request

Request a Quote for 6-Chloro-8-methyl-3,4-dihydroquinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.